![molecular formula C16H19ClN2O3 B10990856 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10990856.png)

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

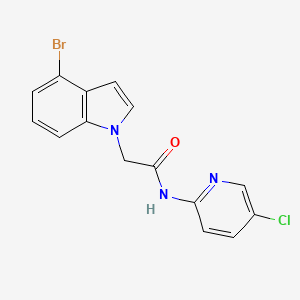

N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine est un composé synthétique appartenant à la classe des dérivés indoliques. Les dérivés indoliques sont connus pour leurs activités biologiques significatives et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine implique généralement la condensation du 4-chloroindole avec l'anhydride acétique, suivie du couplage de l'intermédiaire résultant avec la L-leucine. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que la triéthylamine et d'un solvant comme le dichlorométhane. La réaction est généralement effectuée à température ambiante et surveillée par chromatographie sur couche mince (CCM) pour assurer son achèvement.

Méthodes de production industrielle

En milieu industriel, la production de N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine peut impliquer des réacteurs discontinus à grande échelle avec un contrôle précis de la température, de la pression et du pH. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres réactionnels garantit un rendement élevé et une pureté élevée du produit final. Le processus de purification implique généralement des techniques de recristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle indole peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.

Substitution : L'atome de chlore sur le cycle indole peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydrure de sodium dans le diméthylformamide (DMF).

Principaux produits formés

Oxydation : Formation de dérivés d'acide indole-2-carboxylique.

Réduction : Formation de dérivés de 4-chloroindoline.

Substitution : Formation de divers dérivés indoliques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Investigué pour son rôle dans la modulation des voies biologiques et son potentiel en tant que sonde biochimique.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.

Mécanisme d'action

Le mécanisme d'action de N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le cycle indole est connu pour interagir avec divers récepteurs et enzymes, modulant leur activité. Le composé peut inhiber certaines enzymes ou activer des récepteurs spécifiques, conduisant à une cascade d'événements biochimiques qui résultent des effets biologiques observés. Les voies moléculaires exactes impliquées sont encore à l'étude, mais on pense que le composé peut influencer les voies de signalisation liées à l'inflammation et à la prolifération cellulaire.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine peut être comparé à d'autres dérivés indoliques tels que :

Acide indole-3-acétique : Une hormone végétale présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.

4-chloroindole : Un dérivé indolique plus simple qui sert de précurseur dans la synthèse de composés plus complexes.

Indole-3-carbinol : Connu pour ses propriétés anticancéreuses et présent dans les légumes crucifères.

L'unicité de N-[(4-chloro-1H-indol-1-yl)acétyl]-L-leucine réside dans son motif de substitution spécifique et la présence du fragment L-leucine, qui confère des activités biologiques distinctes et des applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C16H19ClN2O3 |

|---|---|

Poids moléculaire |

322.78 g/mol |

Nom IUPAC |

(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H19ClN2O3/c1-10(2)8-13(16(21)22)18-15(20)9-19-7-6-11-12(17)4-3-5-14(11)19/h3-7,10,13H,8-9H2,1-2H3,(H,18,20)(H,21,22)/t13-/m0/s1 |

Clé InChI |

QGLQUPCGQYPQSJ-ZDUSSCGKSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B10990773.png)

![N-cyclohexyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B10990781.png)

![4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10990822.png)

![(E)-N-1,3-benzothiazol-2(3H)-ylidene-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10990833.png)

![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10990842.png)

![N-(4-butylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990848.png)

![3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10990849.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10990857.png)

![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10990861.png)

![2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10990863.png)